molecular formula C7H9NO2 B13042307 Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate CAS No. 64652-35-3

Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate

Cat. No.: B13042307
CAS No.: 64652-35-3
M. Wt: 139.15 g/mol
InChI Key: DTCSMANRUIXQRK-NTSWFWBYSA-N
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Description

Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a methyl ester group and a cyano group. This compound is of interest in various fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclobutane Ring Formation: The synthesis typically begins with the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of Functional Groups: The cyano and ester groups are introduced through subsequent functionalization steps. For instance, the cyano group can be introduced via nucleophilic substitution reactions using cyanide salts, while the ester group can be formed through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate often involves optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes may be used to facilitate the cycloaddition and functionalization steps under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, making it a valuable intermediate in medicinal chemistry.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors or receptor modulators.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring.

    Ethyl (1R,2R)-2-cyanocyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (1R,2R)-2-cyanocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.

Uniqueness

Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is unique due to its specific ring size and functional groups, which confer distinct reactivity and properties. The combination of a cyclobutane ring with a cyano and ester group allows for diverse chemical transformations and applications, distinguishing it from its analogs.

Properties

CAS No.

64652-35-3

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate

InChI

InChI=1S/C7H9NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1

InChI Key

DTCSMANRUIXQRK-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1C#N

Canonical SMILES

COC(=O)C1CCC1C#N

Origin of Product

United States

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